

Application Notes and Protocols for Transcriptome-wide Dihydrouridine Profiling using Rho-seq

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Compound of Interest

Compound Name: *tDHU, acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The epitranscriptome, the collection of chemical modifications to RNA, adds a critical layer of gene regulation beyond the primary sequence. Dihydrouridine (D), a universally conserved modification, has been identified not only in tRNAs but also in mRNAs, where it influences processes such as translation and meiotic chromosome segregation.[1][2] Rho-seq is a recently developed, powerful technique for the transcriptome-wide mapping of dihydrouridine at single-nucleotide resolution.[1] This method relies on the specific chemical labeling of dihydrouridine with a bulky rhodamine molecule, which causes reverse transcriptase to stall, allowing for the precise identification of modified sites through next-generation sequencing.[3]

These application notes provide a comprehensive overview of Rho-seq, including detailed experimental protocols and data analysis pipelines, to enable researchers to successfully implement this technique in their own studies.

Principle of Rho-seq

Rho-seq leverages a two-step chemical process to identify dihydrouridine sites. First, the dihydrouridine base is reduced using sodium borohydride (NaBH₄). Subsequently, a rhodamine derivative is specifically attached to the reduced dihydrouridine. This bulky adduct effectively

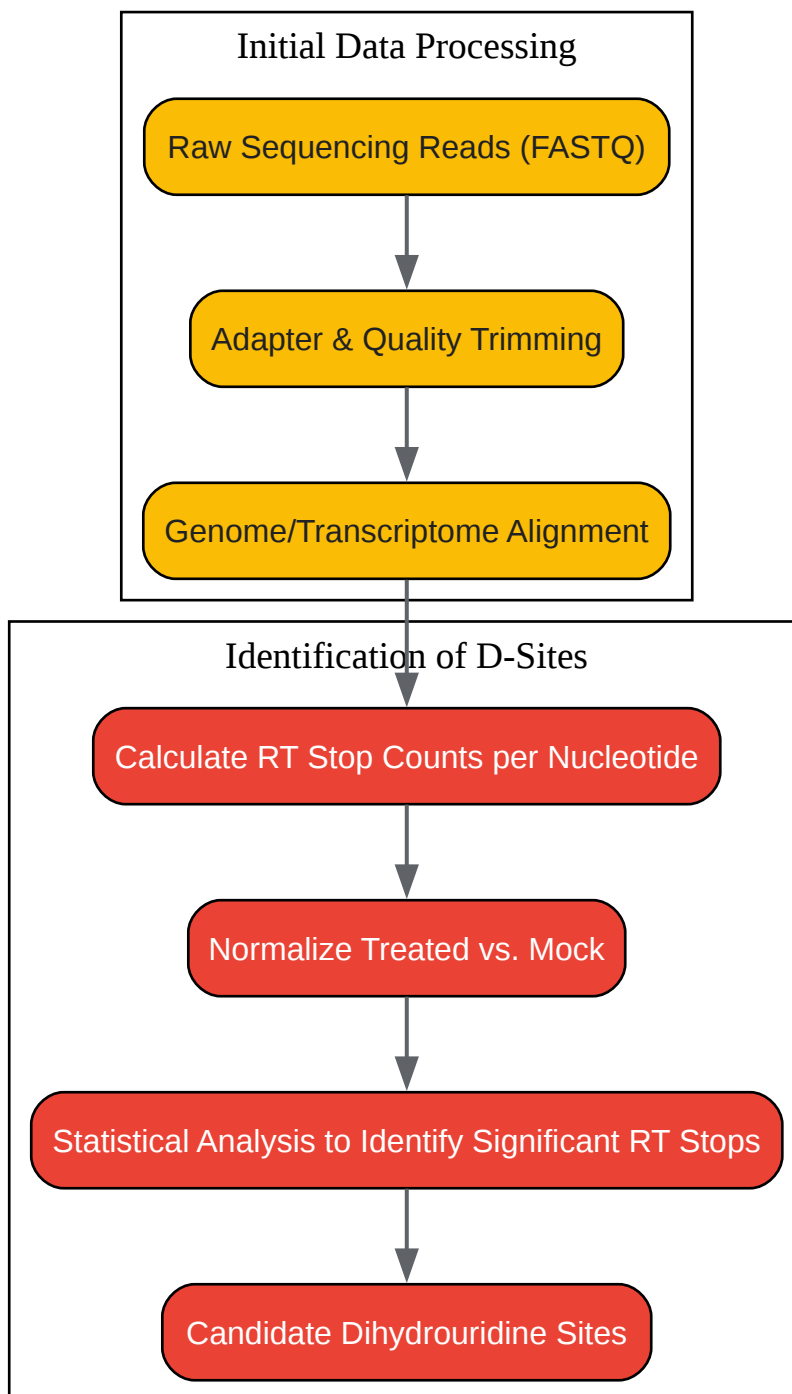
blocks the progression of reverse transcriptase during cDNA synthesis. By comparing the reverse transcription termination sites in treated versus untreated samples, dihydrouridine locations can be mapped across the transcriptome.[3]

Applications in Research and Drug Development

- **Epitranscriptome Mapping:** Rho-seq allows for the global identification and quantification of dihydrouridine sites in various RNA species, including mRNA, tRNA, and rRNA.[1][2][3] This can reveal novel regulatory roles for this modification.
- **Understanding Disease Mechanisms:** Dysregulation of RNA modifications has been implicated in numerous diseases, including cancer. Rho-seq can be used to investigate the role of dihydrouridine in disease pathogenesis and identify potential therapeutic targets.
- **Drug Discovery and Development:** By understanding how dihydrouridine modifications affect the translation of specific mRNAs, researchers can explore the development of drugs that target dihydrouridine synthases (DUS) or the recognition of dihydrouridylated transcripts.
- **Investigating Fundamental Biological Processes:** The discovery that dihydrouridylation of specific mRNAs, such as those encoding tubulin, is crucial for processes like meiotic chromosome segregation highlights the importance of this modification in fundamental cellular functions.[1][2][4]

Experimental Workflow

The Rho-seq workflow can be summarized in the following key steps:



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